molecular formula C10H14N2O3 B12064658 3-Pyridinecarboxylic acid,5-amino-2-ethoxy-,ethyl ester

3-Pyridinecarboxylic acid,5-amino-2-ethoxy-,ethyl ester

Cat. No.: B12064658
M. Wt: 210.23 g/mol
InChI Key: TZEXUTQSDJTATA-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylicacid,5-amino-2-ethoxy-,ethylester(9CI) is an organic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . It is a derivative of pyridinecarboxylic acid, featuring an amino group at the 5-position, an ethoxy group at the 2-position, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylicacid,5-amino-2-ethoxy-,ethylester(9CI) typically involves the esterification of 3-pyridinecarboxylic acid derivatives. One common method is the reaction of 3-pyridinecarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester. Subsequent substitution reactions introduce the amino and ethoxy groups under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and substitution reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylicacid,5-amino-2-ethoxy-,ethylester(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and oxides .

Scientific Research Applications

3-Pyridinecarboxylicacid,5-amino-2-ethoxy-,ethylester(9CI) has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylicacid,5-amino-2-ethoxy-,ethylester(9CI) involves its interaction with specific molecular targets. The amino and ethoxy groups facilitate binding to enzymes and receptors, modulating their activity. The compound can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarboxylicacid,5-amino-2-ethoxy-,ethylester(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 5-amino-2-ethoxypyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-3-14-9-8(10(13)15-4-2)5-7(11)6-12-9/h5-6H,3-4,11H2,1-2H3

InChI Key

TZEXUTQSDJTATA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=N1)N)C(=O)OCC

Origin of Product

United States

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